molecular formula C5H9ClO2 B056282 Ethyl 2-chloropropionate CAS No. 535-13-7

Ethyl 2-chloropropionate

Cat. No.: B056282
CAS No.: 535-13-7
M. Wt: 136.58 g/mol
InChI Key: JEAVBVKAYUCPAQ-UHFFFAOYSA-N
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Description

Ethyl 2-chloropropionate is a versatile and high-purity ester serving as a critical building block in advanced organic synthesis. Its primary research value lies in its role as a propionic acid derivative with an electrophilic alpha-carbon, activated by the chlorine atom. This makes it an excellent substrate for nucleophilic substitution reactions, enabling researchers to introduce the 2-propionate moiety into more complex molecular architectures. It is extensively utilized in the synthesis of pharmaceutical intermediates, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other proprietary compounds. Furthermore, its application extends to the development of agrochemicals, flavors, and fragrances. The mechanism of action for its reactivity centers on its function as an alkylating agent. The chloride is a proficient leaving group, facilitating SN2-type reactions with a variety of nucleophiles, including amines, alkoxides, and carbanions, to form new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, respectively. This reagent is essential for medicinal chemistry programs, process chemistry optimization, and methodological studies in asymmetric synthesis. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 2-chloropropanoate
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InChI

InChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3
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InChI Key

JEAVBVKAYUCPAQ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(C)Cl
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Molecular Formula

C5H9ClO2
Record name ETHYL 2-CHLOROPROPIONATE
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DSSTOX Substance ID

DTXSID70870595
Record name Propanoic acid, 2-chloro-, ethyl ester
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Molecular Weight

136.58 g/mol
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Physical Description

Ethyl 2-chloropropionate appears as a clear colorless liquid with a pungent odor. Denser than water and insoluble in water. Vapors are heavier than air.
Record name ETHYL 2-CHLOROPROPIONATE
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CAS No.

535-13-7
Record name ETHYL 2-CHLOROPROPIONATE
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Record name Ethyl 2-chloropropionate
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Record name Ethyl alpha-chloropropionate
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Record name Ethyl 2-chloropropionate
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Record name Propanoic acid, 2-chloro-, ethyl ester
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Record name ETHYL .ALPHA.-CHLOROPROPIONATE
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Preparation Methods

Standard Reaction Protocol

Reactants and Conditions

  • Molar ratio : 1:1 to 1:3 (2-chloropropionyl chloride : ethanol).

  • Temperature : 10–20°C, maintained via water bath.

  • Ethanol purity : ≥99% to prevent hydrolysis.

  • Environment : Anhydrous conditions to avoid side reactions.

Procedure

  • Dropwise addition : Ethanol is added gradually to 2-chloropropionyl chloride to control reaction kinetics.

  • HCl removal : Post-reaction heating (75°C) evacuates residual HCl gas.

  • Purification : Vacuum distillation isolates this compound, collecting fractions at 35°C (low-boiling) and 146–149°C (product).

Yield and Purity

  • Yield : 85–92% under optimal conditions.

  • Purity : ≥97% (GC analysis).

Molar Ratio Adjustments

Increasing the ethanol ratio (1:3) accelerates reaction completion but necessitates extended purification to remove excess alcohol. A 1:1 ratio minimizes waste but risks incomplete conversion.

Temperature Modifications

  • 10°C : Maximizes product purity (99%) but extends reaction time to 60 minutes.

  • 20°C : Reduces time to 20 minutes but may increase diethyl ether formation.

Table 1: Impact of Temperature on Reaction Efficiency

Temperature (°C)Reaction Time (min)Purity (%)Byproduct Formation
1050–6099Low
1535–5097Moderate
2020–3095High

Data synthesized from.

Advanced Process Monitoring via NIR Spectroscopy

Traditional offline gas chromatography (GC) introduces delays in quality control. Recent studies employ inline NIR spectroscopy to monitor this compound synthesis in real time.

NIR Model Development

  • Calibration : Partial least squares regression (PLSR) models correlate spectral data with concentration (R² = 0.9944).

  • Validation : Root mean square error of prediction (RMSEP) = 0.0364 mol/L, matching GC accuracy.

Advantages

  • Real-time adjustments : Immediate feedback optimizes ethanol dosing and temperature.

  • Cost reduction : Eliminates manual sampling and lab analysis.

Industrial-Scale Production Insights

Scalability Challenges

  • Heat dissipation : Larger batches require jacketed reactors to maintain 10–20°C.

  • Distillation efficiency : Fractionating columns improve separation of low-boiling impurities.

Cost Analysis

  • Raw materials : Ethanol constitutes 60–70% of variable costs.

  • Energy : Vacuum distillation accounts for 45% of energy use .

Chemical Reactions Analysis

Ethyl 2-chloropropionate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups. For example, reacting with sodium hydroxide can produce ethyl 2-hydroxypropionate.

    Oxidation Reactions: It can be oxidized to form corresponding acids or other oxidized products.

    Reduction Reactions: It can be reduced to form ethyl 2-chloropropanol under specific conditions.

Common reagents used in these reactions include sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Applications

Polymer Synthesis

Ethyl 2-chloropropionate serves as an initiator in the synthesis of various polymers. For instance, it has been utilized in the production of poly(2-(diethylamino)ethyl methacrylate) and poly(N-isopropylacrylamide) through radical polymerization techniques . These polymers have applications in drug delivery systems and smart materials.

Esterification Reactions

The compound is also involved in esterification reactions, where it can be synthesized from 2-chloropropionic acid and ethanol under acidic conditions. This process has been optimized using near-infrared (NIR) spectroscopy for real-time monitoring, enhancing the efficiency of the synthesis process .

Analytical Chemistry

Process Analytical Technology (PAT)

Recent studies have highlighted the use of NIR spectroscopy as a non-invasive method for monitoring the synthesis of this compound. The application of Partial Least Squares Regression (PLSR) analysis has shown excellent predictive capabilities for assessing product quality during manufacturing processes .

Gas Chromatography

Gas chromatography (GC) is another analytical technique used to quantify this compound during its synthesis. The validation of GC methods has demonstrated high linearity and precision, making it a reliable technique for quality control in chemical manufacturing .

Enzymatic Resolution

This compound can be resolved using lipases, such as those from Candida cylindracea. This enzymatic approach allows for the production of optically pure compounds, which are valuable in pharmaceuticals . The resolution process can be optimized to enhance yield and selectivity.

Health and Safety Considerations

While this compound has beneficial applications, it is essential to consider its hazardous nature. It is classified as a flammable liquid with potential health risks upon exposure, including skin irritation and respiratory issues. Proper safety protocols must be established when handling this compound in laboratory and industrial settings .

Case Study 1: Polymer Synthesis Optimization

A study conducted on the use of this compound in polymer synthesis revealed that varying reaction conditions significantly impacted polymer properties such as molecular weight and thermal stability. The research employed NIR spectroscopy to optimize these conditions dynamically, leading to improved product consistency.

Case Study 2: Real-Time Monitoring Using NIR

The implementation of NIR technology in monitoring the synthesis process allowed researchers to achieve a predictive model with an R² value greater than 0.9999. This model facilitated real-time adjustments during the synthesis of this compound, demonstrating its effectiveness in enhancing production efficiency .

Mechanism of Action

The mechanism of action of ethyl 2-chloropropionate involves its reactivity as a halogenated ester. It can undergo hydrolysis to produce ethyl 2-hydroxypropionate and hydrochloric acid. The ester functional group can also participate in various nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Methyl 2-Chloropropionate (MCP)

  • Structure : Methyl ester analog of this compound.
  • Physical Properties : Lower boiling point (~135°C) due to the shorter methyl chain .
  • Applications: Used in ion mobility spectrometry (IMS) as a buffer gas modifier, where it reduces ion mobilities of analytes like amino acids and amines by up to 36% . Substitute for this compound in alkylation reactions, requiring molar adjustments due to reactivity differences .
  • Toxicity: Limited data, but likely shares neurotoxic risks observed in ethyl ester analogs .

Ethyl 3-Chloropropionate

  • Structure : Structural isomer with chlorine at the β-carbon.
  • Physical Properties : Similar molecular weight (136.58 g/mol) but distinct boiling point and solubility due to altered polarity .
  • Reactivity : Less steric hindrance at the β-position, favoring nucleophilic substitution at the γ-carbon.
  • Applications : Less common in asymmetric synthesis compared to the α-chloro analog .

Dichloroacetate (DCA)

  • Structure : Contains two chlorine atoms on the acetate backbone.
  • Metabolic Effects :
    • Both DCA and 2-chloropropionate activate the pyruvate dehydrogenase complex , lowering blood lactate and glucose levels in mammals .
    • LD₅₀ in mice: DCA (32.1 mmol/kg) is less acutely toxic than 2-chloropropionate (15.4 mmol/kg) .
    • Chronic Toxicity : DCA causes severe ketosis, while 2-chloropropionate induces testicular degeneration and neurotoxicity .

Functional Comparison Table

Compound Boiling Point (°C) Solubility Key Applications Toxicity Highlights
This compound 147–148 Water-insoluble Chiral synthesis, pharmaceuticals Neurotoxicity, testicular damage
Mthis compound ~135 Water-insoluble Ion mobility spectrometry Likely neurotoxic
Dichloroacetate 194 Water-soluble Metabolic therapy, lactate reduction Ketosis, peripheral neuropathy
Ethyl 3-chloropropionate Not reported Organic solvents General ester synthesis Limited data

Research Findings and Industrial Relevance

Solvent Effects and Reactivity

  • Infrared studies reveal that the α-chloro group in this compound increases carbonyl stretching frequency due to electron-withdrawing effects, influencing solvent-solute interactions .
  • In alkylation reactions, this compound reacts with ethyl acetoacetate to form α-acetyl-α'-methylsuccinate esters, achieving 72.4% yield under phase-transfer conditions .

Biological Activity

Ethyl 2-chloropropionate (ECP), with the chemical formula C5H9ClO2C_5H_9ClO_2 and CAS number 535-13-7, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 136.58 g/mol
  • Boiling Point : 146°C to 149°C
  • Flash Point : 38°C
  • Solubility : Miscible in alcohol and diethyl ether; insoluble in water .

Mechanism of Biological Activity

This compound exhibits various biological activities primarily attributed to its reactive chlorinated structure. The presence of the chlorine atom enhances its electrophilic character, allowing it to interact with nucleophiles in biological systems. This property is crucial for its application in synthetic chemistry and potential therapeutic uses.

1. Antimicrobial Activity

Research indicates that ECP demonstrates antimicrobial properties. It has been evaluated against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, studies have highlighted its potential as a disinfectant agent due to its ability to disrupt microbial cell membranes.

2. Cytotoxicity and Cancer Research

ECP has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it can induce apoptosis in specific cancer cells, making it a candidate for further exploration in anticancer therapies. The compound's mechanism appears to involve oxidative stress induction and disruption of cellular functions .

Kinetics of Oxidation

A study published in the Elixir International Journal explored the kinetics and mechanism of oxidation of this compound using potassium permanganate in acidic medium. The findings revealed that the oxidation process follows first-order kinetics, indicating a significant interaction between ECP and oxidizing agents under controlled conditions .

Synthesis of Functional Polymers

ECP has been utilized as an initiator in the synthesis of functionalized polymers, particularly poly(N-isopropylacrylamide). This application highlights its role in material science, where it contributes to developing responsive materials with potential biomedical applications .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other similar compounds:

CompoundAntimicrobial ActivityCytotoxicityUse in Polymer Synthesis
This compoundYesYesYes
Mthis compoundModerateLimitedNo
Ethyl AcetateNoNoYes

Q & A

Q. What experimental methods are recommended for analyzing solvent-solute interactions in ethyl 2-chloropropionate?

Fourier-transform infrared (FTIR) spectroscopy combined with quantum chemical calculations (e.g., DFT/B3LYP/6-31G(d,p)) is effective for studying solvent effects. Binary solvent systems (e.g., CCl₄/C₆H₁₄, CHCl₃/C₆H₁₄) allow analysis of carbonyl stretching modes and interactions via solvent acceptor numbers (AN) and Kirkwood-Bauer-Magat (KBM) theory . Comparative studies with propionic acid derivatives highlight the α-chlorine substituent’s electronic effects on spectral shifts .

Q. How can researchers optimize synthesis of this compound while minimizing impurities?

Online near-infrared (NIR) spectroscopy with partial least squares regression (PLSR) enables real-time monitoring of reaction progress. Calibration models (R² = 0.9944, RMSEC = 0.0181 mol/L) validate accuracy, while validation sets (RMSEP = 0.0364 mol/L) confirm reproducibility. This method reduces reliance on offline gas chromatography and improves process control .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Store in well-ventilated, cool areas (<25°C) in tightly sealed containers (UN2935, Hazard Class 3). Avoid direct skin/eye contact (H313/H333 warnings). Use fume hoods and PPE (gloves, goggles) during synthesis. Emergency protocols include immediate decontamination and medical consultation for exposure .

Advanced Research Questions

Q. How do conformational properties of this compound influence its reactivity in asymmetric synthesis?

Molecular orbital studies reveal distinct conformational equilibria due to steric and electronic effects of the α-chlorine atom. These properties enable its use as a chiral intermediate in enantioselective reactions. For example, (−)-Methyl (S)-2-chloropropionate (CAS 73246-45-4) is employed to construct optically active structures via nucleophilic substitution or esterification .

Q. What methodologies resolve contradictions in solvent effect studies for this compound?

Discrepancies in solvent polarity effects (e.g., hydrogen-bonding vs. dipole interactions) require systematic validation. Combine experimental FTIR with computational solvation models (e.g., COSMO-RS) to isolate dominant interaction mechanisms. For example, CCl₄’s low polarity accentuates solute-solvent dipole interactions, while ethanol’s hydrogen-bonding capacity alters carbonyl vibrational modes .

Q. Can microbial dehalogenases degrade this compound, and how is this applied in environmental studies?

Rhizobium spp. mutants with dehalogenase I/II deficiencies demonstrate selective degradation pathways. Wild-type strains utilize 2-chloropropionate (2CP) via inducible dehalogenases, while constitutive mutants (e.g., dehalogenase II-only) enable targeted bioremediation. This informs studies on enzymatic specificity and metabolic engineering for pollutant breakdown .

Q. How does reagent substitution (e.g., methyl vs. ethyl esters) impact reaction outcomes in esterification protocols?

Mthis compound (CAS 17639-93-9) can substitute ethyl esters in molar ratio-adjusted reactions. However, steric hindrance differences alter reaction kinetics. For example, methyl esters exhibit faster nucleophilic substitution rates due to reduced alkyl chain bulk, necessitating adjusted stoichiometry and temperature controls .

Methodological Tables

Table 1: Key Analytical Parameters for this compound

ParameterMethodReference
Solvent-Solute AnalysisFTIR + DFT/B3LYP/6-31G(d,p)
Synthesis MonitoringNIR-PLSR (R² = 0.9944)
Conformational StudyMolecular Orbital Calculations

Table 2: Safety and Storage Guidelines (UN2935)

PropertySpecification
Storage Temperature<25°C, ventilated area
Hazard Class3 (Flammable Liquid)
PPE RequirementsGloves, goggles, fume hood

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloropropionate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloropropionate

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